
4,7-Dichloroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloroquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of quinoline, featuring two chlorine atoms at the 4 and 7 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroquinoline-2-carboxylic acid typically involves the Gould-Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester. This is followed by cyclization, hydrolysis, and decarboxylation steps to form the quinoline ring .
Industrial Production Methods: Industrial preparation methods often involve the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination using phosphorus oxychloride to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines are commonly used under mild acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Scientific Research Applications
4,7-Dichloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is used in the study of nucleophilic aromatic substitution reactions and their biological implications.
Medicine: It is a precursor in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,7-Dichloroquinoline-2-carboxylic acid involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atoms at the 4 and 7 positions are highly reactive, allowing for the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their therapeutic effects .
Comparison with Similar Compounds
4,7-Dichloroquinoline: This compound lacks the carboxylic acid group but shares the chlorine substitution pattern.
Chloroquine: A well-known antimalarial drug that is a derivative of 4,7-Dichloroquinoline.
Hydroxychloroquine: Another antimalarial drug similar to chloroquine but with an additional hydroxyl group.
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4,7-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-7(12)4-9(10(14)15)13-8(6)3-5/h1-4H,(H,14,15) |
InChI Key |
OQSZTWNNWKDOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


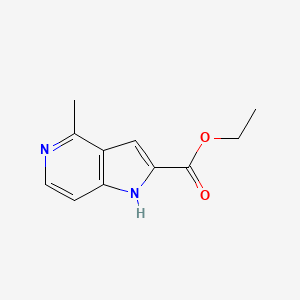
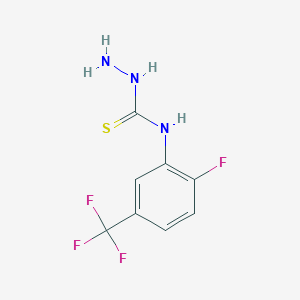
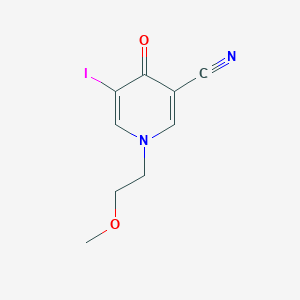
![2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B12995753.png)
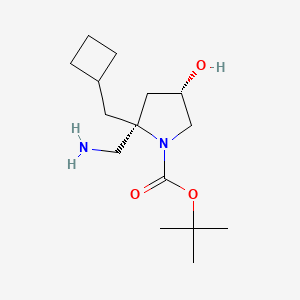
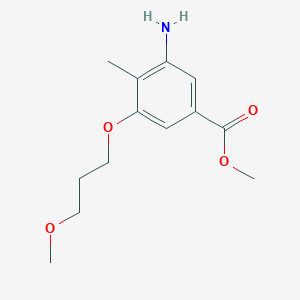

![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)


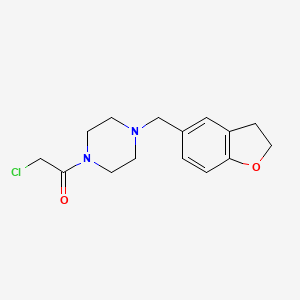
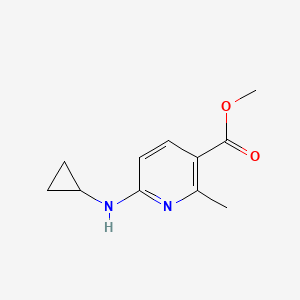
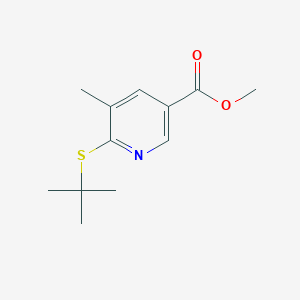
![3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)
